molecular formula C10H13BrN2 B3211290 2-Bromo-5-(cyclohexyl)pyrazine CAS No. 1086382-84-4

2-Bromo-5-(cyclohexyl)pyrazine

Cat. No.: B3211290
CAS No.: 1086382-84-4
M. Wt: 241.13 g/mol
InChI Key: XZYGBNRTTXLPBN-UHFFFAOYSA-N
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Description

2-Bromo-5-(cyclohexyl)pyrazine is an organic compound with the molecular formula C10H13BrN2. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at opposite positions in the ring. The compound is characterized by the presence of a bromine atom at the second position and a cyclohexyl group at the fifth position of the pyrazine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(cyclohexyl)pyrazine typically involves the bromination of 5-(cyclohexyl)pyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(cyclohexyl)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(cyclohexyl)pyrazine and its derivatives depends on the specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. For instance, its derivatives may inhibit enzyme activity or bind to specific receptors, thereby exerting therapeutic effects . The exact molecular targets and pathways involved can vary widely based on the structural modifications and intended use of the compound .

Comparison with Similar Compounds

  • 2-Bromo-5-(phenyl)pyrazine
  • 2-Bromo-5-(methyl)pyrazine
  • 2-Bromo-5-(ethyl)pyrazine

Comparison: Compared to its analogs, 2-Bromo-5-(cyclohexyl)pyrazine exhibits unique properties due to the presence of the cyclohexyl group. This bulky substituent can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with other molecules. For example, the cyclohexyl group may enhance the compound’s lipophilicity, potentially improving its bioavailability and membrane permeability in biological applications .

Properties

IUPAC Name

2-bromo-5-cyclohexylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYGBNRTTXLPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304335
Record name Pyrazine, 2-bromo-5-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086382-84-4
Record name Pyrazine, 2-bromo-5-cyclohexyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086382-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-bromo-5-cyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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